molecular formula C14H11FO3 B6398950 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid CAS No. 1261903-37-0

4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid

Cat. No.: B6398950
CAS No.: 1261903-37-0
M. Wt: 246.23 g/mol
InChI Key: NYPQBWBAXFTZGS-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzoic acid core

Properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-6-9(14(17)18)2-4-11(8)12-5-3-10(15)7-13(12)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPQBWBAXFTZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689405
Record name 4'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-37-0
Record name 4'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-2-hydroxyacetophenone.

    Aldol Condensation: The 4-fluoro-2-hydroxyacetophenone undergoes aldol condensation with an appropriate aldehyde to form a chalcone intermediate.

    Cyclization: The chalcone intermediate is then cyclized using hydrazine hydrate to form the desired benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Formation of 4-(4-Fluoro-2-oxophenyl)-3-methylbenzoic acid.

    Reduction: Formation of 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzyl alcohol.

    Substitution: Formation of 4-(4-Amino-2-hydroxyphenyl)-3-methylbenzoic acid.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-hydroxyphenylboronic acid
  • 4-Fluoro-2-hydroxyacetophenone
  • 4-Fluoro-2-hydroxybenzoic acid

Uniqueness

4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

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